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Compound of Interest

Compound Name: 4-(Oxan-3-yl)piperidine

Cat. No.: B15090850 Get Quote

For researchers, scientists, and professionals in drug development, understanding the

comparative efficacy of novel compounds is paramount. While specific cell-based assay data

for 4-(Oxan-3-yl)piperidine analogs is not extensively available in publicly accessible

literature, this guide provides a representative comparison of a closely related series of

compounds: 4-oxypiperidine ethers. The data presented here is based on a study investigating

their activity as antagonists for the histamine H3 receptor (H3R), a G protein-coupled receptor

(GPCR), and as inhibitors of cholinesterases.

This guide will delve into the quantitative data from cell-based assays, provide detailed

experimental protocols for the key experiments, and visualize the relevant biological pathways

and experimental workflows to offer a comprehensive overview of how such piperidine analogs

can be evaluated and compared.

Comparative Efficacy of 4-Oxypiperidine Ether
Analogs
The following tables summarize the in vitro efficacy of a series of synthesized 4-oxypiperidine

ether analogs. The data is focused on their affinity for the human histamine H3 receptor (hH3R)

and their functional antagonism at the guinea pig histamine H3 receptor (gpH3R).

Histamine H3 Receptor Binding Affinity and Functional
Antagonism
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Compound ID Structure
hH3R Binding
Affinity (Ki, nM)[1]

gpH3R Functional
Antagonism (pA2)
[1]

ADS022

N-methyl-N-propyl-

aminomethyl at

position 4 of the

benzene ring, linked

to 4-oxypiperidine via

a methylene group

Not Reported 7.42

ADS024

N-methyl-N-propyl-

aminomethyl at

position 4 of the

benzene ring, linked

to 4-oxypiperidine via

a methylene group

Not Reported 7.57

ADS025

N-methyl-N-propyl-

aminomethyl at

position 3 of the

benzene ring, linked

to 4-oxypiperidine via

a methylene group

Not Reported 6.89

ADS026

N-methyl-N-propyl-

aminomethyl at

position 3 of the

benzene ring, linked

to 4-oxypiperidine via

a methylene group

Not Reported 7.03

ADS031

Benzyl moiety at

position 1 of the

piperidine ring,

naphthalene series

12.5 Not Reported

ADS032
Benzofuranyl

derivative
44.1 Not Reported
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ADS021
(Structure not

detailed)
Not Reported < 4

ADS023
(Structure not

detailed)
Not Reported < 4

Cholinesterase Inhibition

Compound ID
Acetylcholinesterase
Inhibition (AChE IC50, µM)
[1]

Butyrylcholinesterase
Inhibition (BuChE IC50,
µM)[1]

ADS031 1.537 Not Reported

8 Compounds Not Reported 0.559 - 2.655

Experimental Protocols
The following are detailed methodologies for the key cell-based assays used to evaluate the

efficacy of the 4-oxypiperidine ether analogs.

Human Histamine H3 Receptor (hH3R) Radioligand
Displacement Assay
This assay determines the binding affinity of the test compounds for the human H3 receptor.

Cell Culture and Membrane Preparation:

HEK-293 cells stably expressing the human histamine H3 receptor are cultured and

harvested.

The cells are homogenized in a buffer solution (e.g., 50 mM Tris-HCl, pH 7.4) and

centrifuged to pellet the cell membranes.

The membrane pellet is washed and resuspended in the assay buffer.

Binding Assay:
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A constant concentration of a radiolabeled ligand specific for the H3 receptor (e.g., [3H]-

Nα-methylhistamine) is incubated with the cell membranes.

Increasing concentrations of the unlabeled test compounds (4-oxypiperidine analogs) are

added to the incubation mixture.

The mixture is incubated to allow for competitive binding between the radioligand and the

test compound to the H3 receptors.

Non-specific binding is determined in the presence of a high concentration of a known H3

receptor antagonist.

Detection and Data Analysis:

The reaction is terminated by rapid filtration through glass fiber filters to separate the

bound and free radioligand.

The filters are washed to remove any unbound radioactivity.

The radioactivity retained on the filters is measured using a scintillation counter.

The concentration of the test compound that inhibits 50% of the specific binding of the

radioligand (IC50) is calculated.

The binding affinity (Ki) is then determined from the IC50 value using the Cheng-Prusoff

equation.

Guinea Pig Histamine H3 Receptor (gpH3R) Functional
Assay
This assay measures the functional antagonist activity of the test compounds at the guinea pig

H3 receptor, typically by observing the modulation of a downstream signaling event.

Tissue Preparation:

A suitable tissue expressing the guinea pig H3 receptor, such as the guinea pig ileum, is

isolated and prepared for in vitro organ bath studies.
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Functional Assay:

The tissue is mounted in an organ bath containing a physiological salt solution and

aerated with a gas mixture (e.g., 95% O2, 5% CO2).

The tissue is allowed to equilibrate under a resting tension.

An H3 receptor agonist is added to the bath to induce a measurable response (e.g.,

inhibition of electrically induced contractions).

A concentration-response curve for the agonist is established.

The assay is then repeated in the presence of increasing concentrations of the test

compounds (4-oxypiperidine analogs).

Data Analysis:

The antagonistic effect of the test compounds is observed as a rightward shift in the

agonist concentration-response curve.

The pA2 value, which represents the negative logarithm of the molar concentration of the

antagonist that produces a two-fold shift in the agonist's EC50, is calculated using the

Schild regression analysis. A higher pA2 value indicates a more potent antagonist.

Visualizations
Histamine H3 Receptor Signaling Pathway
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Caption: Histamine H3 receptor signaling cascade.

Experimental Workflow for Efficacy Evaluation
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Caption: Workflow for evaluating piperidine analogs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b15090850#comparing-the-efficacy-of-4-oxan-3-yl-
piperidine-analogs-in-cell-based-assays]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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